N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide
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Overview
Description
N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide is a complex organic compound that features a triazole ring, benzyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide involves multiple steps, including the formation of the triazole ring, introduction of the benzyl group, and subsequent functionalization. Common reagents used in these steps include bromine, methyl groups, and nitro groups, which are introduced through reactions such as bromination, Friedel-Crafts alkylation, and nitration .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen, changing the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(benzyl)-1,3,4-thiadiazole-2-amine: Shares a similar triazole ring structure.
4-ethoxyphenylamine derivatives: Contains similar functional groups and potential biological activity.
Uniqueness
N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C34H33N5O3S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[4-[4-benzyl-5-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C34H33N5O3S/c1-4-42-30-19-17-29(18-20-30)35-32(40)24(3)43-34-38-37-31(39(34)22-25-10-6-5-7-11-25)26-13-15-28(16-14-26)36-33(41)27-12-8-9-23(2)21-27/h5-21,24H,4,22H2,1-3H3,(H,35,40)(H,36,41) |
InChI Key |
MFKSNIPMLKEEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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